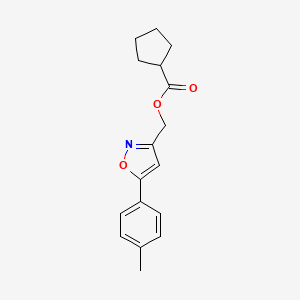

(5-(p-Tolyl)isoxazol-3-yl)methyl cyclopentanecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Isoxazoles, the class of compounds to which “(5-(p-Tolyl)isoxazol-3-yl)methyl cyclopentanecarboxylate” belongs, can be synthesized through various methods . One of the main reactions leading to the construction of the isoxazole ring is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Chemical Reactions Analysis

Isoxazoles are known for their synthetic availability and special chemical properties . The presence of the labile N–O bond in the isoxazole ring allows for the creation of various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-(p-Tolyl)isoxazol-3-yl)methyl cyclopentanecarboxylate” are not provided in the sources I found .Wissenschaftliche Forschungsanwendungen

- p-Tolyl isoxazole derivatives have been investigated for their potential as antifungal agents . Researchers have synthesized and tested these compounds against fungal pathogens, aiming to discover novel treatments.

- Additionally, isoxazole-containing hybrids have been explored for their anticancer properties . These studies focus on designing compounds that selectively target cancer cells.

- The [3+2] cycloaddition of styrylisoxazoles with tosylmethyl isocyanide (TosMIC) yields pyrrole products. This reaction occurs under mild conditions and provides a versatile method for constructing heterocyclic structures .

- A palladium(II) complex containing 5-(p-Tolyl)isoxazol-3-amine has been prepared and characterized. Such complexes play a crucial role in catalytic applications, including the Suzuki-Miyaura reaction in water .

- Researchers have synthesized 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles. These compounds were evaluated for their antifungal activities against specific pathogens .

- Isoxazole-containing heterocyclic hybrids have been designed and tested for their potential as bioactive molecules .

Medicinal Chemistry and Drug Development

Catalysis and Organic Synthesis

Coordination Chemistry

Bioactive Compounds and Pharmacology

Wirkmechanismus

The mechanism of action of isoxazole derivatives can vary widely depending on their specific structure and the biological system in which they are acting . Unfortunately, the specific mechanism of action for “(5-(p-Tolyl)isoxazol-3-yl)methyl cyclopentanecarboxylate” is not provided in the sources I found .

Safety and Hazards

The safety and hazards associated with “(5-(p-Tolyl)isoxazol-3-yl)methyl cyclopentanecarboxylate” are not provided in the sources I found.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-12-6-8-13(9-7-12)16-10-15(18-21-16)11-20-17(19)14-4-2-3-5-14/h6-10,14H,2-5,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZGFTNWWGAPRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(p-Tolyl)isoxazol-3-yl)methyl cyclopentanecarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2,6-Difluorophenyl)sulfonyl]acetonitrile](/img/structure/B2380493.png)

![4-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2380496.png)

![2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2380501.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2380507.png)

![1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone](/img/structure/B2380512.png)

![2-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2380515.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B2380516.png)